1-(5-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
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Overview
Description
The compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . The compound also contains methoxyphenyl groups, which are aromatic rings with methoxy (-OCH3) substituents .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring and methoxyphenyl groups. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
Again, without specific information, it’s hard to provide detailed reactions of this compound. Pyrazoles can undergo a variety of reactions, including metal-catalyzed cross-coupling reactions, and can act as ligands in coordination chemistry . Methoxyphenyl groups can participate in reactions typical of aromatic rings .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, pyrazoles are crystalline solids at room temperature, and their properties can be influenced by the nature and position of their substituents .Scientific Research Applications
Crystal Structure and Molecular Analysis
1-(5-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone and its related compounds have been synthesized and studied for their crystal and molecular structures. Studies using density functional methods have provided insights into the ground state geometries, molecular electrostatic potential maps, and frontier molecular orbitals of these compounds, highlighting their structural intricacies and electronic properties (Şahin et al., 2011).
Photophysical and Chemosensory Properties
Research has explored the photophysical properties of similar compounds, such as absorption, emission, stokes shift, and fluorescence quantum yield. These properties have been analyzed in various solvents, demonstrating positive solvatochromism. Additionally, these compounds have been used as fluorescent chemosensors for metal ions, displaying the ability to act as on-off fluorescence chemosensors for specific metal ions in solution (Khan, 2020).
Solvent-free Synthesis and Spectral Analysis
There has been a focus on solvent-free synthesis methods for these compounds, offering environmental and procedural benefits. The spectral data, including infrared spectral frequencies and NMR chemical shifts, have been thoroughly analyzed and correlated with various substituent constants, providing a deep understanding of the substituents' effects on the compounds' properties (Thirunarayanan & Sekar, 2016).
Biological Evaluation and Potential Applications
Compounds similar to this compound have been synthesized and evaluated for various biological activities, including antibacterial, antifungal, and antitubercular activities. These studies provide valuable insights into the potential therapeutic applications of these compounds (Bhoot, Khunt, & Parekh, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[3-(2,5-dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-13(24)23-18(16-11-15(25-2)7-9-19(16)26-3)12-17(22-23)14-6-8-20(27-4)21(10-14)28-5/h6-11,18H,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKFCWUKBQGHHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC(=C(C=C2)OC)OC)C3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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